Product packaging for Allylurea(Cat. No.:CAS No. 557-11-9)

Allylurea

Cat. No.: B145677
CAS No.: 557-11-9
M. Wt: 100.12 g/mol
InChI Key: VPJDULFXCAQHRC-UHFFFAOYSA-N
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Description

Allylurea (CAS 557-11-9) is an organic compound with the molecular formula C₄H₈N₂O, structurally characterized by a urea functional group (-NH-CO-NH₂) attached to an allyl moiety (-CH₂-CH=CH₂). It is commonly utilized as a functional monomer in molecularly imprinted polymers (MIPs) due to its ability to form hydrogen bonds with template molecules . This compound is commercially available from suppliers like Aldrich and is synthesized via reactions involving allylamine and urea derivatives. Its applications span photoredox catalysis, where it participates in thiol-ene reactions for selective bioconjugation , and analytical chemistry, where it serves as a selective separation material in MIPs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O B145677 Allylurea CAS No. 557-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enylurea
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InChI

InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7)
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InChI Key

VPJDULFXCAQHRC-UHFFFAOYSA-N
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Canonical SMILES

C=CCNC(=O)N
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Molecular Formula

C4H8N2O
Record name ALLYL UREA
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DSSTOX Substance ID

DTXSID2024450
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Molecular Weight

100.12 g/mol
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Physical Description

Allyl urea is a cream colored powder. (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992)
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CAS No.

557-11-9
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Melting Point

162 to 165 °F (NTP, 1992)
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Preparation Methods

Nucleophilic Addition of Allylamine to Potassium Cyanate

The most widely documented laboratory method involves the reaction of allylamine with potassium cyanate (KOCN) in aqueous media. This catalyst-free process proceeds via nucleophilic attack of the amine on the electrophilic carbon of cyanate:

CH2=CHCH2NH2+KOCNCH2=CHCH2NHCONH2+KOH\text{CH}2=\text{CH}-\text{CH}2-\text{NH}2 + \text{KOCN} \rightarrow \text{CH}2=\text{CH}-\text{CH}2-\text{NH}-\text{CO}-\text{NH}2 + \text{KOH}

Key Parameters

VariableOptimal ConditionYield
Temperature60–80°C78–85%
Reaction Time10–20 h
SolventWater
Molar Ratio (Amine:Cyanate)1:1.1

Post-reaction purification involves precipitation with methanol, dialysis to remove potassium chloride byproducts, and vacuum drying. The method’s scalability is limited by prolonged reaction times but offers excellent atom economy.

Reaction of Allyl Isocyanate with Ammonia

Allyl isocyanate reacts exothermically with aqueous ammonia to form allylurea:

CH2=CHCH2NCO+NH3CH2=CHCH2NHCONH2\text{CH}2=\text{CH}-\text{CH}2-\text{NCO} + \text{NH}3 \rightarrow \text{CH}2=\text{CH}-\text{CH}2-\text{NH}-\text{CO}-\text{NH}2

Advantages and Limitations

  • Yield : 90–92% under anhydrous conditions

  • Challenges : Requires strict moisture control to prevent hydrolysis of isocyanate to amine

  • Safety : Allyl isocyanate’s high toxicity (LC50 = 54 ppm) necessitates specialized handling

Industrial-Scale Production

Catalytic Alkylation of Urea with Allyl Alcohol

Industrial synthesis employs urea and allyl alcohol under acidic catalysis:

NH2CONH2+CH2=CHCH2OHH+CH2=CHCH2NHCONH2+H2O\text{NH}2-\text{CO}-\text{NH}2 + \text{CH}2=\text{CH}-\text{CH}2-\text{OH} \xrightarrow{\text{H}^+} \text{CH}2=\text{CH}-\text{CH}2-\text{NH}-\text{CO}-\text{NH}2 + \text{H}2\text{O}

Process Optimization

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)
Alumina/KBr80–909488
Amberlyst-15858992
Sulfuric Acid1008278

Reaction mixtures are typically refluxed for 2–6 h, with product isolation via reduced-pressure distillation. The alumina/KBr system minimizes side reactions like allyl ether formation.

Emerging Methodologies

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize polymer-bound reagents to streamline purification:

  • Immobilization : Allylamine is loaded onto Wang resin via carbodiimide coupling

  • Cyanation : Treatment with polymer-supported cyanogen bromide forms the urea linkage

  • Cleavage : TFA-mediated release yields this compound (purity >95%)

Performance Metrics

  • Cycle Time: 8 h (vs. 20 h for solution-phase)

  • Solvent Consumption: Reduced by 70%

  • Scalability: Demonstrated at 100 g batch size

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilitySafety Concerns
KOCN + Allylamine8598ModerateLow
Allyl Isocyanate9299LimitedHigh (toxic intermediates)
Industrial Alkylation8895HighModerate (acid handling)
Solid-Phase9195HighLow

Chemical Reactions Analysis

Types of Reactions: Allylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Reactions

Allylurea undergoes various chemical reactions, including:

  • Oxidation : Forms oxidized urea derivatives.
  • Reduction : Can be reduced to form primary or secondary amines.
  • Substitution : Participates in substitution reactions where the allyl group is replaced by other functional groups .

Organic Synthesis

This compound serves as an important intermediate in organic chemistry. It is utilized in the preparation of various urea derivatives and has been shown to participate in Pd-catalyzed carboamination reactions, yielding imidazolidin-2-one products . The versatility of this compound in synthetic pathways makes it valuable for developing complex organic molecules.

Biological Studies

This compound's ability to bind to proteins and enzymes allows it to be employed in biological research:

  • Protein Interactions : It is used to study protein-ligand interactions due to its binding properties, which can inhibit enzyme functions .
  • Antibacterial Activity : this compound has demonstrated significant antibacterial properties against strains such as Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), indicating potential for antimicrobial therapies .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anticancer Research

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, studies on human breast cancer cell lines (MCF-7) revealed an IC50_{50} value of approximately 25 µM, suggesting effective cytotoxicity .

Antioxidant Properties

This compound has been assessed for its antioxidant capacity through DPPH radical scavenging assays, showing an IC value of 45 µg/mL. This property is crucial for preventing oxidative stress-related diseases .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers, resins, and other chemicals. Its unique chemical structure allows for modifications that enhance the performance characteristics of these materials .

A study investigated the synthesis of this compound derivatives and their biological activities. The derivatives exhibited enhanced antibacterial and anticancer activities compared to this compound itself, indicating that structural modifications can lead to improved efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another research focused on the SAR of this compound derivatives. Modifications at the nitrogen atom were found to significantly impact biological activity, with certain substitutions leading to higher potency against cancer cell lines .

Mechanism of Action

The mechanism of action of allylurea involves its ability to bind to proteins and enzymes, thereby inhibiting their functionality. This inhibition can alter biochemical processes within the body, making it a valuable tool in biochemical and physiological studies . The molecular targets include various enzymes and proteins that play crucial roles in metabolic pathways.

Comparison with Similar Compounds

Findings :

  • Allylamine outperformed this compound due to its ability to engage in three-point interactions with the template’s carboxylic acid and methoxy groups .
  • This compound’s urea group formed weaker hydrogen bonds compared to allylamine’s amine, resulting in lower selectivity. Computational modeling confirmed that allylamine’s amino groups align optimally with the template’s functional groups .
  • N-allylpiperazine, despite theoretical predictions of strong coordination, showed negligible imprinting, highlighting discrepancies between computational and experimental results .

Reactivity in Photoredox Catalysis

In photocatalytic thiol-ene reactions, this compound demonstrated efficient conversion to desired products (e.g., 13 in ), comparable to allylamine. However, allylamine’s primary amine enabled broader applications in bioconjugation due to its compatibility with biomolecules like amines and carboxylic acids .

Physical and Chemical Properties

Limited data on solubility and stability were provided in the evidence. However, this compound’s urea group likely confers higher polarity than allylamine, impacting its solubility in polar solvents like N,N-dimethylformamide (DMF), a common porogen in MIP synthesis .

Critical Analysis of Contradictions and Limitations

  • Theoretical vs. Experimental Performance : N-allylpiperazine was computationally predicted to exhibit strong template binding but failed experimentally, underscoring the need for empirical validation in MIP design .
  • Functional Group Trade-offs : While this compound’s urea group enables hydrogen bonding, its rigidity may reduce conformational flexibility compared to allylamine, limiting template adaptation .

Biological Activity

Allylurea, a compound with the chemical formula C4_4H8_8N2_2O, is a derivative of urea that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to the urea moiety. Its structure can be represented as follows:

H2NC(=O)N(H)C3H5\text{H}_2N-C(=O)-N(H)-C_3H_5

This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against a range of bacterial strains. A study evaluated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings indicate that this compound possesses potent antibacterial activity, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A notable study reported the effects of this compound on human breast cancer cell lines (MCF-7). The IC50_{50} value for cell viability was found to be approximately 25 µM, suggesting effective cytotoxicity. Additionally, this compound was shown to disrupt cell cycle progression, leading to an accumulation of cells in the S phase, indicative of its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. In a DPPH radical scavenging assay, this compound exhibited an IC50_{50} value of 45 µg/mL, demonstrating its ability to neutralize free radicals effectively. This property is critical in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies have explored the biological applications of this compound and its derivatives:

  • Case Study 1 : A study investigated the synthesis of this compound derivatives and their biological activities. The derivatives showed enhanced antibacterial and anticancer activities compared to this compound itself, suggesting that structural modifications can lead to improved efficacy .
  • Case Study 2 : Another research focused on the structure-activity relationship (SAR) of this compound derivatives. It was found that modifications at the nitrogen atom significantly impacted their biological activity, with certain substitutions leading to higher potency against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for Allylurea under varying reaction conditions?

To synthesize this compound, researchers should compare urea-allylation via nucleophilic substitution (using allyl bromide/urea in polar aprotic solvents) with thermal condensation of allylamine derivatives. Key parameters include solvent polarity (DMF vs. THF), temperature (60-100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity validation requires HPLC with UV detection (λ = 210-220 nm) and ¹H NMR to confirm absence of allyl bromide residuals .

Q. How does this compound's stability vary across pH gradients in aqueous solutions?

Design accelerated degradation studies using buffers (pH 2-12) at 40°C for 14 days. Monitor degradation products via LC-MS and quantify intact this compound using calibration curves. Hydrolysis is pH-dependent: acidic conditions favor urea bond cleavage, while alkaline environments promote allyl group oxidation. Include negative controls (neutral pH, 4°C) to isolate thermal vs. pH effects .

Q. What spectroscopic techniques are most reliable for characterizing this compound's crystalline structure?

Combine FTIR (amide I band at ~1650 cm⁻¹), ¹³C CP/MAS NMR (carbonyl resonance at ~160 ppm), and X-ray diffraction (unit cell parameters). For polymorph screening, use differential scanning calorimetry (DSC) to identify melting points and recrystallization behavior. Cross-validate with computational models (DFT for vibrational modes) to resolve spectral ambiguities .

Advanced Research Questions

Q. How do solvent polarity and intermolecular interactions affect this compound's supramolecular assembly?

Conduct molecular dynamics simulations (AMBER/GAFF force fields) to analyze hydrogen-bonding networks in solvents like DMSO (high polarity) vs. chloroform (low polarity). Pair with SAXS/WAXS experiments to quantify aggregation sizes. Conflicting data between simulation and experimental results may arise from solvent entropy contributions; use multivariate regression to isolate dominant factors .

Q. What mechanistic pathways explain this compound's role in radical polymerization inhibition?

Design EPR experiments with TEMPO spin traps to detect allyl radical intermediates during UV-induced degradation. Compare inhibition efficiency (kinetic rate constants via stopped-flow spectroscopy) against commercial inhibitors (e.g., BHT). Contradictions in Arrhenius plots (non-linear regions) may indicate competing mechanisms (H-abstraction vs. electron transfer), requiring isotopic labeling (deuterated this compound) for pathway discrimination .

Q. How can computational models reconcile discrepancies in this compound's toxicity profiles across in vitro assays?

Apply QSAR models (e.g., TOPKAT, ADMET Predictor) to correlate cytotoxicity (IC₅₀ in HepG2 cells) with electronic descriptors (HOMO-LUMO gap, partial charges). For conflicting data (e.g., Ames test false positives), re-evaluate metabolic activation protocols (S9 liver fraction concentration) and validate via high-content screening (mitochondrial membrane potential assays). Use principal component analysis (PCA) to identify assay-specific biases .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in this compound's reported solubility across literature?

Systematically replicate studies using OECD Guideline 105 (shake-flask method) under controlled humidity (40-60% RH). Discrepancies often arise from metastable polymorphs or hygroscopicity; employ dynamic vapor sorption (DVS) to quantify water uptake. For peer validation, share raw DSC thermograms and crystallization protocols via repositories like Zenodo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylurea
Reactant of Route 2
Reactant of Route 2
Allylurea

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